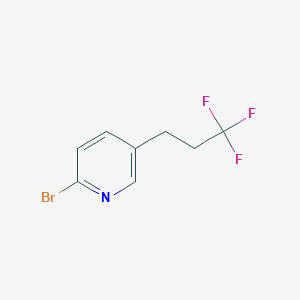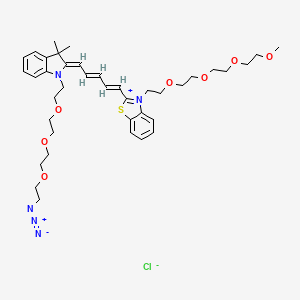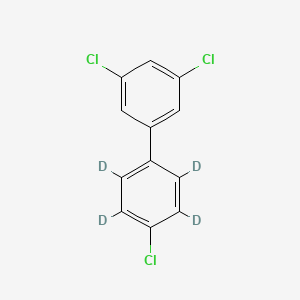
3,4',5-Trichlorobiphenyl-2',3',5',6'-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 is a deuterium-labeled compound, which means that some of the hydrogen atoms in its structure are replaced with deuterium, a stable isotope of hydrogen. This compound is a derivative of trichlorobiphenyl, a type of polychlorinated biphenyl (PCB). PCBs are a group of synthetic organic chemicals that contain 209 individual chlorinated biphenyl compounds (known as congeners). The deuterium labeling is often used in scientific research to study the behavior and fate of chemicals in the environment and biological systems.
Chemical Reactions Analysis
3,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4, like other polychlorinated biphenyls, can undergo several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. For example, nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium hydroxide.
Dechlorination: This is a specific type of substitution reaction where chlorine atoms are replaced with hydrogen or other atoms. Dechlorination can be achieved using reagents like sodium borohydride or zerovalent iron.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 has several applications in scientific research:
Environmental Studies: It is used as a tracer to study the environmental fate and transport of PCBs. The deuterium labeling allows researchers to track the compound in complex environmental matrices.
Toxicology: It is used to study the toxic effects of PCBs on living organisms. The deuterium label helps in distinguishing the compound from other similar compounds in biological samples.
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of PCBs in the body. The deuterium label provides a unique signature that can be detected using mass spectrometry.
Chemical Analysis: It is used as an internal standard in analytical chemistry to quantify the concentration of PCBs in various samples.
Mechanism of Action
The mechanism of action of 3,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 is similar to other PCBs. PCBs can bind to the aryl hydrocarbon receptor (AhR) in cells, leading to the activation of various genes involved in xenobiotic metabolism. This can result in the production of enzymes that metabolize PCBs and other toxic compounds. The binding of PCBs to AhR can also disrupt normal cellular processes and lead to toxic effects, including endocrine disruption, immunotoxicity, and carcinogenicity.
Comparison with Similar Compounds
3,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 can be compared with other deuterium-labeled PCBs and non-labeled PCBs:
2’,3,4-Trichlorobiphenyl-3’,4’,5’,6’-d4: Another deuterium-labeled PCB with a different substitution pattern. It is used for similar research applications but may have different environmental and biological behaviors.
2,4,4’-Trichlorobiphenyl: A non-labeled PCB with a similar structure. It is used in environmental and toxicological studies but lacks the unique deuterium label for tracing and quantification.
2,2’,4,5,5’-Pentachlorobiphenyl: A higher chlorinated PCB with different chemical and toxicological properties. It is used to study the effects of higher chlorination on the behavior and toxicity of PCBs.
The uniqueness of 3,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 lies in its deuterium labeling, which provides a distinct advantage in tracing and quantifying the compound in complex matrices.
Properties
Molecular Formula |
C12H7Cl3 |
|---|---|
Molecular Weight |
261.6 g/mol |
IUPAC Name |
1-chloro-2,3,5,6-tetradeuterio-4-(3,5-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7H/i1D,2D,3D,4D |
InChI Key |
SYSBNFJJSJLZMM-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=CC(=CC(=C2)Cl)Cl)[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


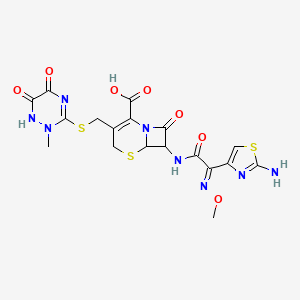
![4-[4-(4-aminophenyl)-3-phenyldiazenylphenyl]aniline](/img/structure/B15125927.png)
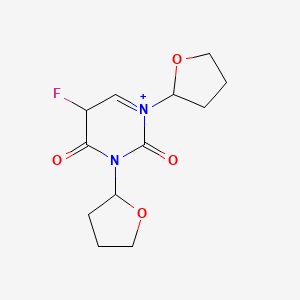

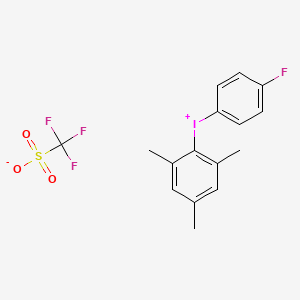
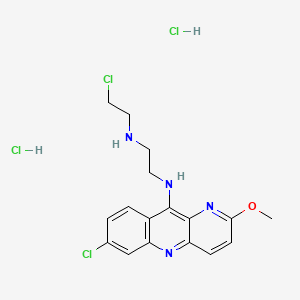
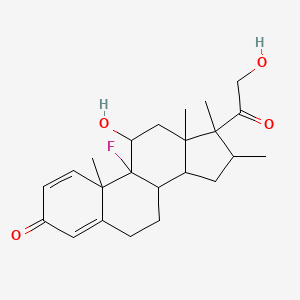

![magnesium;5-(methylamino)-2-[[3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B15125986.png)

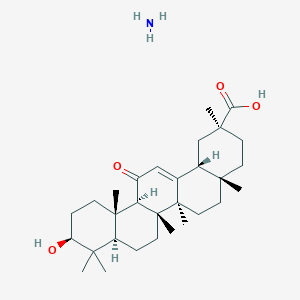
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B15126016.png)
